molecular formula C11H12F2O B1324713 2',4'-Difluoro-2,2-dimethylpropiophenone CAS No. 898789-71-4

2',4'-Difluoro-2,2-dimethylpropiophenone

Cat. No.: B1324713
CAS No.: 898789-71-4
M. Wt: 198.21 g/mol
InChI Key: KSHPUYLELGWZML-UHFFFAOYSA-N
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Description

2’,4’-Difluoro-2,2-dimethylpropiophenone is an organic compound with the molecular formula C11H12F2O It is characterized by the presence of two fluorine atoms and a dimethyl group attached to a propiophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’-Difluoro-2,2-dimethylpropiophenone typically involves the reaction of 2,4-difluorobenzoyl chloride with isobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chlorides. The general reaction scheme is as follows:

2,4-Difluorobenzoyl chloride+Isobutyryl chlorideAlCl32’,4’-Difluoro-2,2-dimethylpropiophenone\text{2,4-Difluorobenzoyl chloride} + \text{Isobutyryl chloride} \xrightarrow{\text{AlCl}_3} \text{2',4'-Difluoro-2,2-dimethylpropiophenone} 2,4-Difluorobenzoyl chloride+Isobutyryl chlorideAlCl3​​2’,4’-Difluoro-2,2-dimethylpropiophenone

Industrial Production Methods

In an industrial setting, the production of 2’,4’-Difluoro-2,2-dimethylpropiophenone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2’,4’-Difluoro-2,2-dimethylpropiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of 2’,4’-difluoro-2,2-dimethylbenzoic acid.

    Reduction: Formation of 2’,4’-difluoro-2,2-dimethylpropiophenol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2’,4’-Difluoro-2,2-dimethylpropiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’,4’-Difluoro-2,2-dimethylpropiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluorobenzophenone: Similar structure but lacks the dimethyl group.

    2,4-Difluoroacetophenone: Similar structure but has an acetyl group instead of a propiophenone group.

    2,4-Difluoropropiophenone: Similar structure but lacks the dimethyl group.

Uniqueness

2’,4’-Difluoro-2,2-dimethylpropiophenone is unique due to the presence of both fluorine atoms and a dimethyl group, which can significantly influence its chemical reactivity and biological activity. These structural features can enhance its stability, lipophilicity, and ability to interact with specific molecular targets.

Properties

IUPAC Name

1-(2,4-difluorophenyl)-2,2-dimethylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O/c1-11(2,3)10(14)8-5-4-7(12)6-9(8)13/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSHPUYLELGWZML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642483
Record name 1-(2,4-Difluorophenyl)-2,2-dimethylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898789-71-4
Record name 1-(2,4-Difluorophenyl)-2,2-dimethyl-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898789-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,4-Difluorophenyl)-2,2-dimethylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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